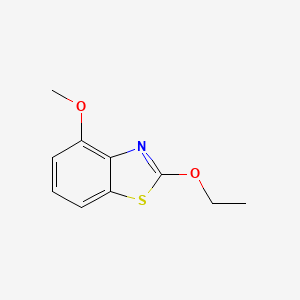
Azanium;cerium(4+);tetrasulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanium;cerium(4+);tetrasulfate, also known as cerium(IV) ammonium sulfate, is an inorganic compound with the formula (NH₄)₄Ce(SO₄)₄·2H₂O. It is an orange-colored solid that is highly soluble in water. This compound is a strong oxidizing agent and is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azanium;cerium(4+);tetrasulfate can be synthesized by reacting cerium(IV) oxide with sulfuric acid and ammonium sulfate. The reaction typically involves dissolving cerium(IV) oxide in concentrated sulfuric acid, followed by the addition of ammonium sulfate. The mixture is then heated to facilitate the reaction and the formation of the desired compound. The reaction can be represented as follows:
CeO2+2H2SO4+(NH4)2SO4→(NH4)4Ce(SO4)4+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the careful control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the final product. The compound is then crystallized and purified through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions
Azanium;cerium(4+);tetrasulfate undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced to cerium(III) sulfate in the presence of reducing agents.
Substitution: It can participate in substitution reactions where sulfate ions are replaced by other anions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and nitric acid. The reactions are typically carried out in acidic conditions.
Reduction: Reducing agents such as sodium sulfite and ascorbic acid are used under controlled conditions to reduce cerium(IV) to cerium(III).
Substitution: Various anions such as chloride, nitrate, and phosphate can be used in substitution reactions.
Major Products Formed
Oxidation: The major products include oxidized organic compounds and cerium(III) sulfate.
Reduction: The primary product is cerium(III) sulfate.
Substitution: The products depend on the anions used in the reaction, resulting in compounds like cerium(IV) chloride or cerium(IV) nitrate.
Scientific Research Applications
Azanium;cerium(4+);tetrasulfate has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in various organic and inorganic synthesis reactions.
Biology: It is employed in biochemical assays and as a staining agent in microscopy.
Industry: It is used in the production of catalysts, glass polishing agents, and as a component in fuel cells.
Mechanism of Action
The mechanism by which azanium;cerium(4+);tetrasulfate exerts its effects is primarily through its strong oxidizing properties. It can donate oxygen atoms to other compounds, facilitating oxidation reactions. The molecular targets include various organic and inorganic molecules that undergo oxidation. The pathways involved include electron transfer processes where cerium(IV) is reduced to cerium(III) while oxidizing the target molecules.
Comparison with Similar Compounds
Azanium;cerium(4+);tetrasulfate is unique due to its strong oxidizing ability and solubility in water. Similar compounds include:
Cerium(IV) sulfate: Similar oxidizing properties but different solubility and stability.
Cerium(IV) nitrate: Used in similar applications but has different reactivity and handling requirements.
Cerium(IV) chloride: Another strong oxidizing agent with distinct chemical properties.
These compounds share some common applications but differ in their chemical behavior, solubility, and stability, making this compound a unique and valuable compound in various fields of research and industry.
Properties
Molecular Formula |
CeH4NO16S4-3 |
|---|---|
Molecular Weight |
542.4 g/mol |
IUPAC Name |
azanium;cerium(4+);tetrasulfate |
InChI |
InChI=1S/Ce.H3N.4H2O4S/c;;4*1-5(2,3)4/h;1H3;4*(H2,1,2,3,4)/q+4;;;;;/p-7 |
InChI Key |
NGJSQDJYFBNPMS-UHFFFAOYSA-G |
Canonical SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-Heptadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl]methyl stearate](/img/structure/B13788871.png)



![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788900.png)


![(4S,5R,6R)-4-ethyl-2,2,5-trimethyl-6-[(E,2R)-pent-3-en-2-yl]-1,3-dioxane](/img/structure/B13788918.png)
![6,10-Dithiaspiro[4.5]decan-1-ol](/img/structure/B13788919.png)
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B13788927.png)

